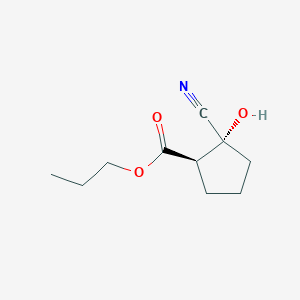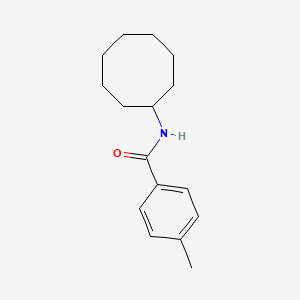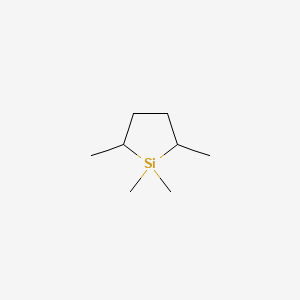
1,1,2,5-Tetramethylsilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,5-Tetramethylsilolane is an organosilicon compound characterized by the presence of silicon atoms bonded to methyl groups. This compound is part of the silane family, which includes various silicon-hydrogen compounds. It is known for its unique chemical properties and applications in different fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,5-Tetramethylsilolane can be synthesized through several methods. One common approach involves the reaction of silanes with methylating agents under controlled conditions. For instance, the reaction of dichlorodimethylsilane with a suitable methylating agent can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and reduce production costs.
化学反应分析
Types of Reactions
1,1,2,5-Tetramethylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes or silicon-hydrogen compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically conducted under controlled temperatures and pressures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions. These reactions may require the presence of a catalyst and are conducted under an inert atmosphere.
Major Products Formed
Oxidation: Siloxanes and silicon-oxygen compounds.
Reduction: Simpler silanes and silicon-hydrogen compounds.
Substitution: Halogenated silanes and other functionalized silanes.
科学研究应用
1,1,2,5-Tetramethylsilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.
Biology: The compound is used in the development of silicon-based biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for biomedical applications.
Medicine: Research is ongoing to explore its potential in medical imaging and diagnostic tools. Its ability to form stable complexes with other molecules is of particular interest.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings. Its properties make it suitable for applications in electronics and nanotechnology.
作用机制
The mechanism of action of 1,1,2,5-Tetramethylsilolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silicon-binding proteins and enzymes, influencing their activity and function.
Pathways Involved: It can participate in silicon-based metabolic pathways, affecting cellular processes and signaling mechanisms. Its ability to form stable complexes with other molecules allows it to modulate biochemical reactions.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar reactivity but different structural properties.
Tetramethylsilane: A simpler silane with fewer methyl groups, used as a reference compound in NMR spectroscopy.
Hexamethyldisilane: A compound with two silicon atoms bonded to six methyl groups, used in various industrial applications.
Uniqueness of 1,1,2,5-Tetramethylsilolane
This compound stands out due to its unique structural arrangement and reactivity. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it valuable in both research and industrial applications. Its versatility and stability under different conditions highlight its importance in the field of organosilicon chemistry.
属性
CAS 编号 |
55956-01-9 |
|---|---|
分子式 |
C8H18Si |
分子量 |
142.31 g/mol |
IUPAC 名称 |
1,1,2,5-tetramethylsilolane |
InChI |
InChI=1S/C8H18Si/c1-7-5-6-8(2)9(7,3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
WGDRWXJYKXRTMS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC([Si]1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


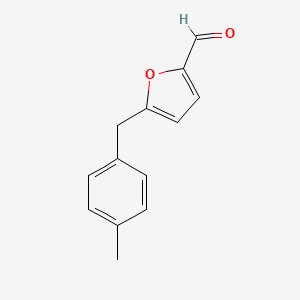
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
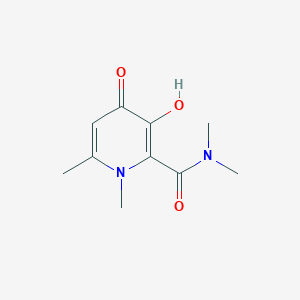
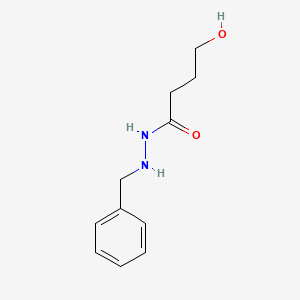
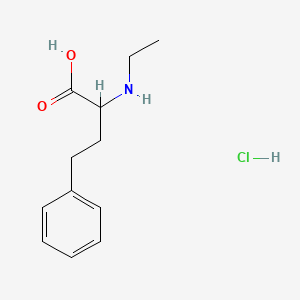

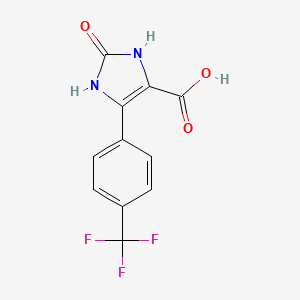
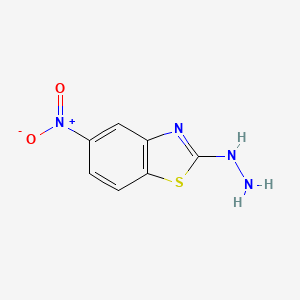
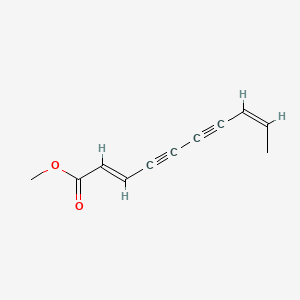
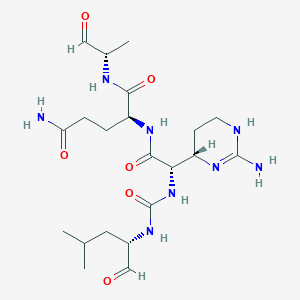
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)

